2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide
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Overview
Description
2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide is a complex organic compound that belongs to the class of imidazo[5,1-c][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxo-dihydroimidazo-triazole core, and a methylbenzylacetamide moiety. It has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide typically involves multiple steps:
Formation of the Imidazo[5,1-c][1,2,4]triazole Core: The core structure can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the imidazo-triazole core using reagents like aryl halides and palladium catalysts in a Suzuki or Heck coupling reaction.
Attachment of the Methylbenzylacetamide Moiety: The final step includes the acylation of the imidazo-triazole intermediate with 3-methylbenzylamine and acetic anhydride or similar acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated imidazo-triazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(4-chlorophenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide
- 2-[6-(4-hydroxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide
Uniqueness
The presence of the methoxyphenyl group in 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C21H21N5O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-[(3-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-14-4-3-5-15(10-14)11-22-19(27)13-25-21(29)26-18(23-25)12-24(20(26)28)16-6-8-17(30-2)9-7-16/h3-10H,11-13H2,1-2H3,(H,22,27) |
InChI Key |
RSIWJXJPCVDUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN2C(=O)N3C(=N2)CN(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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